6-amino-N-ethylpyridine-2-carboxamide
Description
6-Amino-N-ethylpyridine-2-carboxamide (IUPAC name: this compound) is a pyridine derivative characterized by an amino group (-NH₂) at the 6-position of the pyridine ring and an ethyl-substituted carboxamide group at the 2-position. Its molecular formula is C₉H₁₂N₃O, with a molecular weight of 178.22 g/mol.
Properties
IUPAC Name |
6-amino-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKBSNTHADQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-amino-N-ethylpyridine-2-carboxamide with four analogs, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Solubility The amino group in this compound enhances hydrophilicity and hydrogen-bonding capacity compared to the chloro substituent in its chloro-methyl analog . This difference may influence bioavailability in biological systems.
Synthetic Methodologies
- The acyl chloride method, used for synthesizing methyl-substituted carboxamides (e.g., L1–L4), is likely applicable to the target compound. This method enhances nucleophilicity of the amine group, facilitating carboxamide bond formation .
Spectroscopic Characterization While specific data for this compound are unavailable, FTIR spectra of similar compounds show distinct stretches:
- Amide C=O : ~1650–1700 cm⁻¹ (shared across analogs).
- Amino N–H: ~3300–3500 cm⁻¹ (absent in chloro/methyl ester derivatives) . In ¹H NMR, the ethyl group’s protons (CH₂CH₃) would resonate as a quartet (~1.2–1.4 ppm for CH₃) and triplet (~3.3–3.5 ppm for CH₂), distinguishing it from methyl-substituted amides .
Table 2: Hypothetical Physicochemical Properties
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